HPV18-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPV18-IN-1 is a complex organic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPV18-IN-1 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminobenzothiazole and 2-aminophenol, the reaction proceeds through a series of condensation and cyclization steps, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods often incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
HPV18-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
HPV18-IN-1 has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: The compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile structure.
Mechanism of Action
The mechanism by which HPV18-IN-1 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effect. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-(2-Amino-1,3-benzothiazol-6-yl)propanenitrile
- 2-[(2-amino-1,3-benzothiazol-6-yl)formamido]-N,N-dimethylpropanamide
Uniqueness
What sets HPV18-IN-1 apart from similar compounds is its dual benzothiazole and benzoxazole structure. This unique combination allows for a broader range of chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H10N4OS/c15-8-2-4-11-10(6-8)17-13(19-11)7-1-3-9-12(5-7)20-14(16)18-9/h1-6H,15H2,(H2,16,18) |
InChI Key |
QWSDFTMKQIMRKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.